molecular formula C30H46O5 B3028043 7,8-Didehydrocimigenol CAS No. 150972-72-8

7,8-Didehydrocimigenol

Número de catálogo B3028043
Número CAS: 150972-72-8
Peso molecular: 486.7 g/mol
Clave InChI: VFWGQUZLHBLDFF-OSIIPQMASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 7,8-Didehydrodesmosterol is described in a 16-step sequence starting from 22-hydroxy-23,24-dinorchol-4-en-3-one. This process involves several intermediates, compounds 2–11 and 14–17, with the ylide 13 playing a crucial role in the homologization of carbonyl compounds during the final steps of the synthesis . Although this synthesis is for a different compound, it provides a general idea of the complexity and the type of chemical reactions that might be involved in the synthesis of 7,8-Didehydrocimigenol.

Molecular Structure Analysis

The molecular structure of 7,8-Didehydrocimigenol is not directly analyzed in the provided papers. However, the synthesis of related compounds such as 7,8-Didehydrodesmosterol and 4,5-Didehydroguadiscine involves the formation of specific structural motifs, such as the aporphinoid skeleton in the case of 4,5-Didehydroguadiscine . These structural analyses are important for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize didehydro derivatives. For instance, the synthesis of 7,8-Didehydro-3,4-Dimethoxy-17-Methylmorphinan-6-one involves the reductive opening of an epoxy bridge followed by methylation . Additionally, the synthesis of 6β-Amino-7,8-didehydromorphinan derivatives includes the formation of amino and hydroxy derivatives, which are further modified to create tritium-labeled compounds for use as affinity labeling probes with μ opioid agonist activity . These reactions highlight the versatility and reactivity of didehydro compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-Didehydrocimigenol are not discussed in the provided papers. However, the synthesis and structural modifications of related compounds suggest that didehydro derivatives can exhibit significant biological activity. For example, 4,5-Didehydroguadiscine has been identified as a potent melanogenesis inhibitor, with an IC50 value that is 40 times stronger than that of arbutin, a reference standard . This suggests that the physical and chemical properties of didehydro compounds can be finely tuned to achieve desired biological effects.

Aplicaciones Científicas De Investigación

Isolation and Characterization

  • Constituents of Cimicifugae Rhizoma : A study isolated and characterized ten new highly oxidized cycloartane-type triterpenoids, including 7,8-didehydrocimigenol, from Cimicifuga heracleifolia Komarov. The structures were determined using two-dimensional nuclear magnetic resonance (NMR) techniques and X-ray diffraction analysis (Li et al., 1993).

Antimicrobial and Antioxidant Activities

  • Phenolic Bisabolane Sesquiterpenoids : A study on sesquiterpenoids, including 7,8-didehydrocimigenol analogues, showed moderate inhibitory activities against Staphylococcus aureus, indicating potential antimicrobial properties (Wang et al., 2018).

Cholinesterase Inhibition and Alkaloid Distribution

  • Spatial Distribution and Stability of Alkaloids : Research on Papaver setiferum identified new 7,8-didehydroprotoberberine alkaloids and demonstrated their stability and inhibitory activities against cholinesterases, suggesting potential therapeutic applications (Safa et al., 2021).

Dental Applications

  • Suppression of Matrix Metalloprotease-1 : A study on Cimicifuga rhizome extract, including 7,8-didehydrocimigenol, revealed its ability to suppress matrix metalloprotease-1 from human gingival fibroblasts, suggesting potential applications in oral malodor therapy (Honda-Yokota et al., 2018).

Cardiovascular Therapy

  • PPAR-γ Upregulation and Cardiovascular Disorders : Research showed that 7,8-didehydrocimigenol from Cimicifuga rhizoma inhibits TNF-α-induced VCAM-1 expression in human endothelial cells through upregulation of PPAR-γ. This suggests its potential use in treating cardiovascular disorders like atherosclerosis (Mun et al., 2011).

Mecanismo De Acción

Target of Action

7,8-Didehydrocimigenol is an active triterpenoid that primarily targets TNF-α-induced VCAM-1 expression , NF-kB activity , and the phosphorylation of ERK1/2 and Akt . It also increases the expression of PPAR-γ . These targets play crucial roles in various cellular processes, including inflammation, cell signaling, and gene expression.

Mode of Action

7,8-Didehydrocimigenol interacts with its targets by inhibiting TNF-α-induced VCAM-1 expression and NF-kB activity, and by reducing the phosphorylation of ERK1/2 and Akt . It also upregulates the expression of PPAR-γ . These interactions result in changes in cellular processes, such as inflammation and cell signaling.

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the NF-kB pathway, which plays a key role in regulating the immune response to infection . It also affects the ERK1/2 and Akt pathways, which are involved in cell signaling . By increasing the expression of PPAR-γ, it influences the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates the expression of genes involved in energy homeostasis .

Result of Action

7,8-Didehydrocimigenol has been shown to decrease the production of Amyloid Beta (Aβ) in Amyloid Precursor Protein-Transfected HeLa Cells . This effect was accompanied by a reduction in sAPPβ production, a soluble ectodomain APP fragment through β-secretases . The compound also increased the level of sAPPα, a proteolytic fragment of APP by α-secretases . Additionally, it decreased the protein level of β-secretases, but increased the protein levels of the A disintegrin and metalloproteinase (ADAM) family, especially ADAM10 and ADAM17 .

Safety and Hazards

After handling 7,8-Didehydrocimigenol, it is recommended to wash thoroughly and remove contaminated clothing. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition and avoid prolonged or repeated exposure .

Direcciones Futuras

Natural products like 7,8-Didehydrocimigenol that regulate autophagic flux are valuable drug candidates with promising prospects for the treatment of liver diseases . They deserve more attention in future research .

Propiedades

IUPAC Name

(1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h9,16-18,20-23,31-33H,8,10-15H2,1-7H3/t16-,17-,18+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGQUZLHBLDFF-OSIIPQMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101577840

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Didehydrocimigenol
Reactant of Route 2
7,8-Didehydrocimigenol
Reactant of Route 3
7,8-Didehydrocimigenol
Reactant of Route 4
7,8-Didehydrocimigenol
Reactant of Route 5
7,8-Didehydrocimigenol
Reactant of Route 6
7,8-Didehydrocimigenol

Q & A

Q1: What is the biological activity of 7,8-Didehydrocimigenol and how does it interact with its targets?

A1: 7,8-Didehydrocimigenol, often found as a glycoside, exhibits promising biological activity, particularly in relation to Alzheimer's disease. Research suggests that 7,8-didehydrocimigenol-3-O-β-D-xylopryranoside, a glycosylated form of the compound, can decrease amyloid beta (Aβ) production, a hallmark of Alzheimer's disease []. This effect is linked to the compound's ability to reduce soluble amyloid precursor protein β (sAPPβ) production, a precursor to Aβ, through the modulation of β-secretase activity []. Additionally, this compound appears to increase levels of sAPPα, a fragment produced by α-secretase activity, suggesting a potential shift in amyloid precursor protein (APP) processing towards a less amyloidogenic pathway []. While the precise mechanism of action requires further investigation, these findings suggest 7,8-didehydrocimigenol derivatives might have therapeutic potential for Alzheimer's disease by influencing APP processing.

Q2: Does the structure of 7,8-Didehydrocimigenol influence its biological activity?

A2: While specific structure-activity relationship (SAR) studies focusing solely on 7,8-Didehydrocimigenol are limited in the provided research, existing data suggests that structural modifications, particularly glycosylation patterns, influence its biological activity []. For instance, the presence of a xylose sugar moiety on the cimigenol backbone appears to be crucial for inducing mast cell degranulation []. In contrast, compounds lacking this specific glycosylation pattern showed no such activity, highlighting the importance of the sugar moiety for this specific effect []. These observations underscore the need for more comprehensive SAR studies to fully elucidate the impact of various structural modifications on the activity and potency of 7,8-Didehydrocimigenol and its derivatives.

Q3: What are the known sources of 7,8-Didehydrocimigenol?

A3: 7,8-Didehydrocimigenol is a naturally occurring compound primarily isolated from plants belonging to the Cimicifuga genus [, , , , ]. Various species, including Cimicifuga simplex, Cimicifuga heracleifolia, and Cimicifuga racemosa (black cohosh), have been identified as sources of this compound and its glycosylated derivatives [, , , , ]. These plants are traditionally used in herbal medicine for various purposes, including the treatment of inflammation and menopausal symptoms []. The identification of 7,8-Didehydrocimigenol and its derivatives in these plants provides a basis for understanding their potential medicinal properties.

Q4: Have there been any studies investigating the potential toxicity of 7,8-Didehydrocimigenol?

A4: Currently, the provided research papers do not offer specific details on the toxicity profile of 7,8-Didehydrocimigenol. Further investigations are needed to establish its safety profile, including potential adverse effects and long-term consequences of exposure.

Q5: Are there any analytical methods available for detecting and quantifying 7,8-Didehydrocimigenol?

A5: Researchers utilized various techniques to isolate and characterize 7,8-Didehydrocimigenol and its derivatives from plant sources. These methods include a combination of column chromatography, often employing silica gel and ODS (octadecylsilyl silica gel) columns, coupled with high-performance liquid chromatography (HPLC) [, , ]. For structural elucidation, researchers employed techniques like nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) techniques such as fast atom bombardment mass spectrometry (FAB-MS) [, , ]. These techniques allow for the identification and structural characterization of 7,8-Didehydrocimigenol and its glycosides from complex plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.